N-(2,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide
Description
N-(2,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a structurally complex molecule featuring a 1,4-dihydropyridine core substituted with a phenylpiperazine moiety, a methoxy group at position 5, and an acetamide-linked 2,4-dimethoxyphenyl group. The 1,4-dihydropyridine scaffold is a well-known pharmacophore in medicinal chemistry, often associated with calcium channel modulation and enzyme inhibition .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O5/c1-34-22-9-10-23(25(16-22)35-2)28-27(33)19-31-18-26(36-3)24(32)15-21(31)17-29-11-13-30(14-12-29)20-7-5-4-6-8-20/h4-10,15-16,18H,11-14,17,19H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQXWAMUGBTNPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which is often achieved through a series of condensation and cyclization reactions. Key reagents used in these steps include various amines, aldehydes, and ketones, which are subjected to specific reaction conditions such as controlled temperature and pH to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different reduced derivatives.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. Catalysts and solvents play a crucial role in facilitating these reactions and ensuring high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce different alcohols or amines.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of neurological and psychiatric disorders.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate their mechanisms.
Comparison with Similar Compounds
AZ331 and AZ257 ()
- AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide.
- AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide.
Comparison :
- Core Structure : Both share the 1,4-dihydropyridine core with the target compound.
- Substituents :
- AZ331/AZ257 feature a 2-furyl group at position 4 and a thioether-linked oxoethyl group at position 6, differing in substituents (4-methoxyphenyl in AZ331 vs. 4-bromophenyl in AZ257).
- The target compound replaces the furyl group with a phenylpiperazine-methyl group and lacks the thioether-oxoethyl moiety.
- Implications : The phenylpiperazine group in the target compound may confer distinct receptor-binding profiles compared to the furyl and halogenated aryl groups in AZ331/AZ257 .
N-Substituted Acetamide Derivatives ()
- Examples : N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives.
- Comparison :
- Core Structure : These compounds retain the acetamide backbone but lack the 1,4-dihydropyridine core.
- Substituents : Oxadiazole and chloro/methoxy groups dominate, with demonstrated lipoxygenase inhibitory activity.
- Implications : The target compound’s dihydropyridine core and phenylpiperazine group may shift its activity toward calcium channel modulation or CNS targets rather than lipoxygenase inhibition .
Piperazine-Containing Analogues
Pyrimido[4,5-d]pyrimidinone Derivative ()
- Compound 3b: N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide.
- Comparison: Core Structure: Pyrimido-pyrimidinone vs. dihydropyridine. Substituents: Both compounds incorporate methoxyphenyl and piperazine groups, but Compound 3b includes a pyrimidine-rich scaffold. Implications: The piperazine group in both compounds may enhance solubility, but the core structure divergence likely directs activity toward different targets (e.g., kinase inhibition vs. calcium channels) .
Physicochemical Properties
| Property | Target Compound | AZ331/AZ257 | N-Substituted Acetamides |
|---|---|---|---|
| LogP (Predicted) | Moderate (piperazine increases hydrophilicity) | High (halogenated aryl groups) | Variable (oxadiazole reduces LogP) |
| Solubility | Improved by piperazine | Low (bromophenyl in AZ257) | Moderate (polar oxadiazole) |
| Bioactivity | Hypothesized CNS activity | Unspecified | Lipoxygenase inhibition |
Research Findings and Implications
- Activity Gaps : While AZ331/AZ257 and N-substituted acetamides show enzyme inhibition, the target compound’s pharmacological profile remains uncharacterized in the available evidence.
- Synthetic Challenges : The piperazine-methyl substitution may complicate regioselectivity during synthesis compared to simpler dihydropyridines .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes multiple functional groups such as methoxy, oxo, and piperazine moieties. Its IUPAC name is:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C27H32N4O5 |
| CAS Number | 921496-22-2 |
Antibacterial Activity
This compound exhibits significant antibacterial properties. It has been shown to inhibit the function of bacterial RNA polymerase (RNAP), which is crucial for bacterial transcription. This inhibition leads to potent antibacterial activity against various clinical isolates, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Vancomycin-resistant Staphylococcus aureus (VRSA)
- Rifampicin-resistant Staphylococcus aureus (RRSA)
- Methicillin-resistant Streptococcus pneumoniae (MPRSP) .
The compound binds to the switch region of bacterial RNAP, disrupting its normal function. This interaction prevents the transcription of essential genes required for bacterial survival and proliferation .
In Vitro Studies
In vitro studies have demonstrated that N-(2,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(4-phenyipiperazin-l-yI)methyl]-l,4-dihydropyridin-l-yI}acetamide exhibits a minimum inhibitory concentration (MIC) in the low micromolar range against resistant strains of bacteria. For instance:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 8 |
| VRSA | 16 |
| RRSA | 32 |
These results indicate a strong potential for this compound as a therapeutic agent in treating antibiotic-resistant infections.
Comparative Studies
Comparative studies with other known antibacterial agents have shown that this compound has a broader spectrum of activity against resistant strains than many traditional antibiotics. For example, it outperformed ciprofloxacin and amoxicillin in inhibiting the growth of resistant bacterial strains in controlled laboratory settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
